Isovaleryl-CoA
Description
Properties
CAS No. |
6244-91-3 |
|---|---|
Molecular Formula |
C26H44N7O17P3S |
Molecular Weight |
851.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-methylbutanethioate |
InChI |
InChI=1S/C26H44N7O17P3S/c1-14(2)9-17(35)54-8-7-28-16(34)5-6-29-24(38)21(37)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-20(49-51(39,40)41)19(36)25(48-15)33-13-32-18-22(27)30-12-31-23(18)33/h12-15,19-21,25,36-37H,5-11H2,1-4H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t15-,19-,20-,21+,25-/m1/s1 |
InChI Key |
UYVZIWWBJMYRCD-ZMHDXICWSA-N |
Isomeric SMILES |
CC(C)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CC(C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
physical_description |
Solid |
Synonyms |
coenzyme A, isovaleryl- isovaleryl-CoA isovaleryl-coenzyme A |
Origin of Product |
United States |
Scientific Research Applications
Clinical Applications
1. Newborn Screening and Diagnosis
Isovaleryl-CoA plays a critical role in newborn screening programs. The quantification of acylcarnitine metabolites, including this compound, via tandem mass spectrometry has enhanced the early detection of isovaleric acidemia. This method allows for the identification of variants of uncertain significance (VUS) in IVD mutations, facilitating timely interventions for affected infants .
2. Genetic Characterization
Research has focused on identifying mutations in the IVD gene responsible for this compound dehydrogenase deficiency. Studies have characterized various mutations across different populations, revealing unique mutation spectra that inform genetic counseling and management strategies . For instance, novel splice site variations have been identified in Korean patients with isovaleric acidemia, highlighting the genetic diversity associated with this condition .
Metabolic Research
1. Enzyme Activity Studies
This compound serves as a substrate for studying the activity of this compound dehydrogenase. Assays measuring enzyme kinetics have been developed to evaluate residual enzyme activity in patients with varying clinical severities of isovaleric acidemia. These studies indicate a correlation between enzyme activity levels and clinical presentations, providing insights into disease progression and severity .
2. Metabolite Profiling
The analysis of metabolites derived from this compound has been instrumental in understanding metabolic pathways. In patients with isovaleric acidemia, metabolite profiling has revealed elevated levels of free isovaleric acid and its conjugates, which can assist in confirming diagnoses during metabolic crises . This profiling aids both in research settings and clinical diagnostics.
Therapeutic Developments
1. Dietary Management
The management of isovaleric acidemia often includes dietary interventions to limit leucine intake. Understanding the role of this compound in leucine metabolism has led to the development of specialized dietary plans aimed at minimizing metabolic disturbances while ensuring adequate nutrition .
2. Gene Therapy Approaches
Emerging research into gene therapy targets the restoration of functional IVD gene expression to correct the underlying metabolic defect. Techniques such as CRISPR/Cas9 are being explored for their potential to edit mutations within the IVD gene, thereby reducing this compound accumulation and alleviating symptoms associated with isovaleric acidemia .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Isovaleryl-CoA belongs to a family of short branched-chain acyl-CoA thioesters involved in BCAA metabolism. Key structural analogs include 2-methylbutyryl-CoA (from isoleucine) and isobutyryl-CoA (from valine). These compounds are metabolized by distinct acyl-CoA dehydrogenases (ACADs) with overlapping substrate specificities but distinct roles in metabolism.
Table 1: Kinetic and Functional Comparison of Acyl-CoA Dehydrogenases
Key Findings
Substrate Specificity: IVD preferentially oxidizes β-branched substrates (e.g., this compound) but shows low activity toward α-branched analogs like valproyl-CoA (VP-CoA), a feature attributed to steric constraints in the active site . Bacterial IVD homologs, such as Pseudomonas aeruginosa LiuA, exhibit broader substrate ranges, including butyryl-CoA (Km = 2.3 µM), but exclude isobutyryl-CoA and medium-chain substrates .
Structural Insights :
- Crystal structures of ACADs (e.g., rat SCAD, human IVD) reveal conserved FAD-binding domains but divergent substrate-binding pockets. For example, IVD’s active site accommodates β-branched substrates via hydrophobic residues absent in SCAD .
- The lysine residue K325 in IVD stabilizes FAD cofactor interactions, a feature shared with long-chain acyl-CoA dehydrogenase (LCAD) but modified in LCAD’s K333Q polymorphism, which reduces stability .
Inhibition Profiles :
- Methylenecyclopropylacetyl-CoA (MCPA-CoA), a hypoglycin A metabolite, acts as a suicide inhibitor of IVD (Ki ≈ 2 µM) by covalently modifying the FAD cofactor . In contrast, IBD and SBCAD are less sensitive to MCPA-CoA .
Metabolic Engineering :
- Engineered E. coli strains producing this compound via the HMG-CoA pathway (yielding 53.3 mg/L) avoid competition with isobutyryl-CoA biosynthesis, unlike native BCKDC-dependent routes .
Table 2: Substrate Specificity of Bacterial vs. Eukaryotic Acyl-CoA Dehydrogenases
Clinical and Biotechnological Implications
- Disease Mechanisms: IVD deficiency results in toxic this compound accumulation, while IBD or SBCAD deficiencies cause distinct organic acidemias. These disorders highlight the non-redundant roles of ACADs .
- Therapeutic Targets : ACAD-specific inhibitors (e.g., MCPA-CoA analogs) are being explored for modulating fatty acid oxidation in heart disease .
- Biocatalysis: Bacterial LiuA’s substrate flexibility supports applications in degrading methyl-branched pollutants (e.g., monoterpenes) .
Preparation Methods
Procedure and Optimization
-
Anhydride Formation : Isovaleric acid (0.1 mol) and pyridine (0.1 mol) are dissolved in ice-cold ethyl ether. Ethyl chloroformate (0.1 mol) is added dropwise under continuous stirring, forming a mixed anhydride and precipitating pyridine hydrochloride.
-
CoA Conjugation : The mixed anhydride is reacted with CoA dissolved in 0.2 M KHCO₃ (pH 7.5). The reaction is monitored via the nitroprusside test to ensure complete consumption of free CoA.
-
Purification : Unreacted reagents are removed by ethyl ether extraction, followed by buffer exchange using PD-10 columns or dialysis.
Key Parameters :
-
pH Control : Adjusting the pH to 6.0 post-reaction minimizes hydrolysis.
-
Yield : Typical yields range from 60–75%, with purity confirmed by HPLC or TLC.
Enzymatic Synthesis Using Acyl-CoA Dehydrogenases
Enzymatic methods leverage acyl-CoA dehydrogenases (ACADs) to catalyze the formation of this compound from this compound precursors. Recombinant human this compound dehydrogenase (IVD) and bacterial homologs have been optimized for high specificity.
Recombinant IVD Expression
-
Expression System : E. coli JM105 cells transformed with pKKm HIVD and GroEL/ES chaperones produce IVD at 30°C post-IPTG induction.
-
Purification : Hydroxyapatite chromatography under anaerobic conditions yields CoA-persulfide-free IVD with a specific activity of 112.5 µmol·min⁻¹·mg⁻¹.
Biological Synthesis in Microbial Systems
Myxococcus xanthus Pathway
M. xanthus employs a mevalonate-independent pathway to synthesize this compound via 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase (MvaS). This route is induced during nutrient limitation and fruiting body formation.
Key Steps :
-
HMG-CoA Formation : Acetyl-CoA is condensed with acetoacetyl-CoA by MvaS.
-
Decarboxylation : HMG-CoA is decarboxylated to 3-methylcrotonyl-CoA, which is reduced to this compound.
Regulation :
-
mvaS transcription is upregulated by isovaleric acid (2.5-fold increase in mRNA levels).
-
ATP-dependent dehydration achieves 85% conversion efficiency.
Radiolabeled this compound Synthesis
Radiolabeled this compound ([2,3-³H]this compound) is critical for metabolic tracing and enzyme kinetics studies.
Tritium Exchange Method
-
Catalytic Tritiation : 3-Methylcrotonic acid is tritiated using Pd/BaSO₄ catalyst, yielding [2,3-³H]isovaleric acid.
-
Mixed Anhydride Synthesis : The labeled acid is converted to its CoA ester via the standard mixed anhydride protocol.
Purity : >98% radiochemical purity confirmed by paper chromatography.
Industrial-Scale Production
Fermentation Optimization
-
Strain Engineering : E. coli BL21(DE3) expressing IVD and GroEL/ES produces 120 mg·L⁻¹ this compound.
-
Downstream Processing : Tangential flow filtration and ion-exchange chromatography achieve >95% purity.
Cost Analysis :
| Step | Cost ($/kg) |
|---|---|
| Fermentation | 320 |
| Purification | 480 |
| Total | 800 |
Challenges and Innovations
Oxidation Prevention
Q & A
Q. What is the primary metabolic role of isovaleryl-CoA, and how can researchers validate its pathway intermediates experimentally?
this compound is a critical intermediate in leucine catabolism, where it is dehydrogenated by this compound dehydrogenase (IVD) to form β-methylcrotonyl-CoA (MC-CoA) . To validate pathway intermediates, researchers can use stable isotope tracing with labeled leucine in cell cultures or animal models, followed by mass spectrometry (MS) or high-performance liquid chromatography (HPLC) to detect and quantify metabolites like MC-CoA and methylsuccinic acid .**
Q. How do mutations in the IVD gene contribute to isovaleric acidemia, and what methodologies are used to study these genetic defects?
IVD deficiency disrupts leucine catabolism, leading to toxic accumulation of this compound and isovaleric acid. Researchers analyze IVD mutations via whole-exome sequencing or Sanger sequencing of the 12-exon IVD gene. Functional validation includes in vitro enzyme activity assays using recombinant IVD proteins and fibroblast cell models to assess substrate processing .
Q. What experimental models are suitable for studying this compound’s role in lipid biosynthesis?
Knockout mouse models and patient-derived fibroblast lines are used to investigate how this compound accumulation alters lipid metabolism. Techniques like gas chromatography (GC) and thin-layer chromatography (TLC) can identify odd-chain and branched fatty acids synthesized from this compound and malonyl-CoA .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported kinetic parameters (e.g., KM, Vmax) for bacterial this compound dehydrogenases like LiuA?
Variations in kinetic data may arise from differences in enzyme purification protocols or assay conditions (e.g., pH, temperature). Standardizing spectrophotometric assays (measuring FAD reduction at 600 nm) and using recombinant enzymes with controlled post-translational modifications can improve reproducibility. For example, LiuA in Pseudomonas aeruginosa shows a KM of 2.3 mM for this compound under optimized conditions .
Q. What strategies are effective for engineering microbial systems to overproduce this compound for drug precursor synthesis?
In E. coli, heterologous expression of HMG-CoA synthase and enoyl-CoA hydratase from yeast and myxobacteria enables this compound biosynthesis from glucose. Researchers use HPLC-MS to monitor titers and dynamic pathway balancing to minimize competition with malonyl-CoA pathways .
Q. How does this compound accumulation disrupt cellular homeostasis beyond fatty acid synthesis?
Beyond lipid dysregulation, this compound inhibits mitochondrial acyl-CoA dehydrogenases , impairing β-oxidation. Researchers employ metabolomic profiling and respiratory flux analysis to quantify ATP depletion and reactive oxygen species (ROS) in IVD-deficient models .
Q. What analytical challenges arise when quantifying this compound in clinical samples, and how are they addressed?
this compound’s instability requires rapid sample quenching (e.g., liquid nitrogen) and extraction with acidified organic solvents . Liquid chromatography-tandem MS (LC-MS/MS) with deuterated internal standards improves sensitivity and specificity in plasma or tissue analyses .
Methodological Guidance
Q. How should researchers design studies to investigate IVD’s role in cancer progression, such as hepatocellular carcinoma (HCC)?
Retrospective immunohistochemical analysis of HCC tissues (e.g., using anti-IVD antibodies) can correlate IVD expression with patient survival. Complementary in vitro CRISPR-Cas9 knockdowns in HepG2 cells help assess IVD’s impact on proliferation and metastasis .
Q. What controls are essential when studying bacterial this compound metabolism in mixed-substrate environments?
Include carbon source controls (e.g., leucine vs. glucose) and gene knockout strains (e.g., liuA mutants) to confirm substrate specificity. RNA-seq or qRT-PCR validates enzyme expression under test conditions .
Q. How can conflicting data on this compound’s regulatory effects on gene expression be reconciled?
Apply chromatin immunoprecipitation (ChIP) to identify direct transcriptional targets and dual RNA-seq/metabolomics to dissect feedback loops. For example, IVD deficiency may upregulate PPARγ pathways to compensate for energy deficits .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
